molecular formula C15H19NO B2763339 N-benzyl-N-(1-cyclopropylethyl)prop-2-enamide CAS No. 1179216-39-7

N-benzyl-N-(1-cyclopropylethyl)prop-2-enamide

Cat. No. B2763339
CAS RN: 1179216-39-7
M. Wt: 229.323
InChI Key: MMMMAIPUEAXEGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-benzyl-N-(1-cyclopropylethyl)prop-2-enamide” is a chemical compound . The CAS Number of this compound is 1179216-39-7. It has a molecular weight of 203.28 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H17NO/c1-4-13(15)14(11(2)3)10-12-8-6-5-7-9-12/h4-9,11H,1,10H2,2-3H3 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, the bonds between them, and their spatial arrangement.

Scientific Research Applications

Enamide-Benzyne Cycloaddition for Nitrogen Heterocycles

N-benzyl-N-(1-cyclopropylethyl)prop-2-enamide and similar compounds have been explored for their ability to undergo enamide-benzyne [2 + 2] cycloadditions. This process is significant for the stereoselective synthesis of nitrogen heterocycles through a highly controlled tandem cycloaddition-pericyclic ring-opening-intramolecular N-tethered [4 + 2] cycloaddition mechanism. Such methodologies are valuable for rapid assembly of complex nitrogen-containing structures (Feltenberger et al., 2009).

Catalytic Applications in Organic Synthesis

Research indicates that compounds related to this compound can participate in platinum-catalyzed intermolecular hydroamination reactions. This process involves the addition of carboxamides to unactivated olefins, showcasing the compound's utility in forming N-ethylbenzamide under specific catalytic conditions. Such reactions expand the toolbox for synthesizing amide functionalities, essential in pharmaceutical and agrochemical product development (Wang & Widenhoefer, 2004).

Herbicidal Activity

Derivatives of this compound have been explored for their potential as herbicides. Specifically, modifications on the benzamide moiety have led to compounds with activity against annual and perennial grasses, suggesting potential utility in agriculture for managing unwanted vegetation while preserving forage legumes, turf grasses, and cultivated crops (Viste et al., 1970).

Mitosis Inhibition in Plant Cells

Studies on N-(1,1-dimethylpropynyl) benzamide series, which share structural motifs with this compound, have demonstrated powerful and selective inhibition of mitosis in plant cells. This effect has been characterized by its influence on seedlings across various species, offering insights into the compound's mechanism of action and its potential applications in both agriculture and basic plant sciences (Merlin et al., 1987).

Antiviral Activity Against Zika Virus

The compound (2E)-N-benzyl-3-(4-butoxyphenyl)prop-2-enamide, closely related to this compound, has been identified as a potent inhibitor of Zika virus (ZIKV) replication. This inhibition is attributed to the compound's ability to prevent the formation of the virus's replication compartments, representing a novel approach to antiviral therapy with potential implications for managing ZIKV outbreaks (Riva et al., 2021).

properties

IUPAC Name

N-benzyl-N-(1-cyclopropylethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO/c1-3-15(17)16(12(2)14-9-10-14)11-13-7-5-4-6-8-13/h3-8,12,14H,1,9-11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMMMAIPUEAXEGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)N(CC2=CC=CC=C2)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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